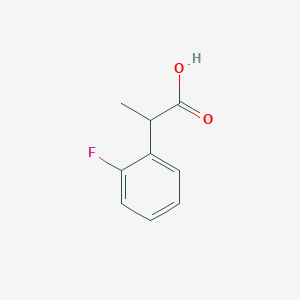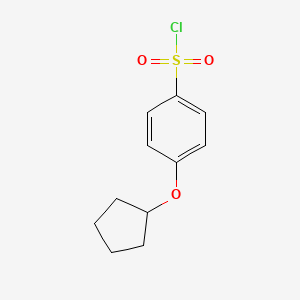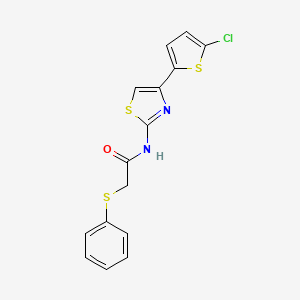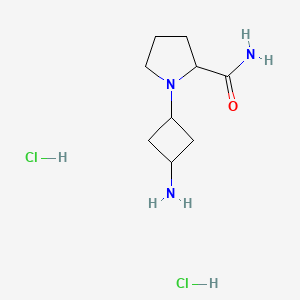
N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(3-fluorophenyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(3-fluorophenyl)oxalamide is a useful research compound. Its molecular formula is C16H18FN3O2S and its molecular weight is 335.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Alzheimer's Disease Diagnosis
Research involving similar compounds, like 2-(1-(6-[(2-[18F]fluoroethyl)(methyl)amino]-2-naphthyl)ethylidene)malononitrile ([18F]FDDNP), a derivative with related functional groups, has been utilized in diagnosing Alzheimer's disease. This compound, labeled with fluorine-18 for positron emission tomography (PET), has shown promise in visualizing neurofibrillary tangles and beta-amyloid plaques in the brains of living Alzheimer's disease patients. The technique facilitates the noninvasive assessment of plaque and tangle burden, correlating with cognitive decline and offering a potential diagnostic tool for Alzheimer's disease and monitoring treatment response (Shoghi-Jadid et al., 2002).
Sensing and Removal of Heavy Metals
A study on biocompatible macromolecular luminogens, specifically 2-(dimethylamino)ethyl methacrylate-co-2-(dimethylamino)ethyl 3-(N-(methylol)acrylamido)-2-methylpropanoate-co-N-(methylol)acrylamide/DMAEMA-co-DMAENMAMP-co-NMA (P1), showcases the application of related compounds in environmental science. These materials were synthesized to circumvent issues related to aggregation-caused quenching of aromatic luminogens and have been employed for the sensitive detection and removal of heavy metals such as Fe(III) and Cu(II) from water. The study demonstrates the compound's utility in environmental monitoring and remediation efforts, highlighting its potential for broad applications in detecting and managing pollution (Dutta et al., 2020).
Fluorescent Probes for Biological and Chemical Analysis
Compounds with structural similarities, like various fluorescent chemosensors based on quinoline or thiophene derivatives, have been synthesized for the detection of ions such as Zn2+ in aqueous media. These chemosensors leverage the electronic characteristics of dimethylamino groups for fluorescence signaling, offering a powerful tool for biochemical analyses, environmental monitoring, and research applications. Their ability to distinguish specific ions in complex matrices demonstrates the role of such compounds in advancing analytical chemistry and environmental science (Kim et al., 2016).
Cancer Research
Another area of application for structurally related compounds is in cancer research. Analogs of N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(3-fluorophenyl)oxalamide have been explored for their potential as chemotherapeutic agents. For example, studies on various acyl derivatives of dihydronaphtho[2,3-b]thiophen-4,9-dione have shown significant cytotoxic activity against resistant cancer cell lines, pointing to the potential use of these compounds in developing new cancer treatments. These derivatives exhibit a mechanism of action that may involve DNA intercalation and topoisomerase II inhibition, offering insights into new drug development strategies for combating drug-resistant cancers (Gomez-Monterrey et al., 2011).
Propriétés
IUPAC Name |
N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-N'-(3-fluorophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O2S/c1-20(2)14(11-6-7-23-10-11)9-18-15(21)16(22)19-13-5-3-4-12(17)8-13/h3-8,10,14H,9H2,1-2H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYTJKLPBYFGSPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C(=O)NC1=CC(=CC=C1)F)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-difluoromethanesulfonylbenzamide](/img/structure/B2545753.png)

![2-(1H-1,3-benzodiazol-1-yl)-N-(2-{[3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)acetamide](/img/structure/B2545756.png)
![5-bromo-3-[(2-fluoro-4-methylphenyl)imino]-1H-indol-2-one](/img/structure/B2545759.png)
![N-(sec-butyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2545760.png)

![N-(4-(2-oxo-2-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)amino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2545762.png)


![ethyl 6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate hydrochloride](/img/structure/B2545766.png)
![N-(2,5-dimethylphenyl)-2-[[11-(hydroxymethyl)-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]butanamide](/img/structure/B2545767.png)


![(E)-3-(thiophen-2-yl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acrylamide](/img/structure/B2545776.png)
